molecular formula C10H11NO3S B1392641 Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda~4~,4-benzothiazine-6-carboxylate CAS No. 1221792-60-4

Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda~4~,4-benzothiazine-6-carboxylate

Cat. No. B1392641
M. Wt: 225.27 g/mol
InChI Key: ZXMCTTJSFLNWHF-UHFFFAOYSA-N
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Description

“Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda~4~,4-benzothiazine-6-carboxylate” is a chemical compound with the linear formula C10H11NO3S . It is also known as “Methyl Dihydrocarbamoylbenzothiazine” or “MBOC” and has potential applications in various fields of scientific research and industry.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H11NO3S . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.27 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Biological and Chemical Properties

Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda4,4-benzothiazine-6-carboxylate is associated with 1,4-benzothiazines, a class of heterocyclic compounds known for their versatile biological activities. These compounds, including the methyl derivative , have been the subject of extensive research due to their potential in regulating various cancer types. The compound's structure, particularly the 1,4-benzothiazine scaffold, is a pharmacophore in antipsychotic drugs like phenothiazines. Synthetic chemists have developed various synthetic strategies for its analogues, demonstrating significant biological activities through multiple mechanisms. The structural activity relationship (SAR) among this series of compounds is critical for understanding their potential applications in medicinal chemistry (Rai et al., 2017).

Antifungal and Immunomodulating Activities

1,4-benzothiazine azole derivatives, closely related to methyl 1-oxo-1,2,3,4-tetrahydro-1lambda4,4-benzothiazine-6-carboxylate, have shown promising antifungal and immunomodulating activities. These derivatives have been extensively studied for their in vitro and in vivo antifungal activity, specifically against Candida. Their chemical characteristics, such as N-4 substitution and the presence of the carbonyl group, play a significant role in their activity. These compounds are metabolized into active antifungal compounds in vivo and may exert their therapeutic effects through the improvement of the protective immune response combined with direct antifungal effects (Schiaffella & Vecchiarelli, 2001).

Applications in Drug Discovery and Synthesis

The benzothiazine core is crucial in drug discovery, with potential applications in treating a wide range of diseases, including cancer, hypertension, and various infections. The nitrogen-sulfur axis and structural similarity with phenothiazine drugs enhance the therapeutic potential of benzothiazine derivatives. Various synthetic strategies are available for the simple and multi-component synthesis of these heterocyclic derivatives, offering potential yields. This positions the methyl 1-oxo-1,2,3,4-tetrahydro-1lambda4,4-benzothiazine-6-carboxylate derivative as a promising candidate for further exploration and development in pharmacology and therapeutic applications (Mir et al., 2020).

Safety And Hazards

Specific safety and hazard information for this compound can be found in its Material Safety Data Sheet (MSDS), which is typically provided by the manufacturer . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-1λ4,4-benzothiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-14-10(12)7-2-3-9-8(6-7)11-4-5-15(9)13/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMCTTJSFLNWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)S(=O)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda~4~,4-benzothiazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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